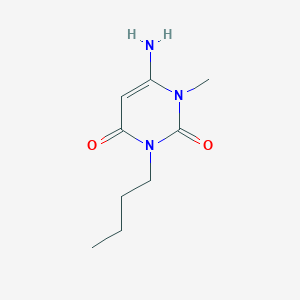

6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids. This specific compound features an amino group at the 6th position, a butyl group at the 3rd position, and a methyl group at the 1st position, making it a unique derivative of pyrimidine-2,4-dione.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as urea, butylamine, and methylamine.

Cyclization Reaction: The key step involves the cyclization of these starting materials to form the pyrimidine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.

Functional Group Introduction: The amino, butyl, and methyl groups are introduced through subsequent reactions, such as alkylation and amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.

Catalysts and Solvents: Catalysts such as acids or bases and solvents like ethanol or water are used to optimize the reaction conditions.

Purification: The final product is purified through techniques like crystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino, butyl, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution Reagents: Halogenating agents, alkylating agents, and amines are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, affecting their function.

Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-amino-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the butyl group, making it less hydrophobic.

3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, affecting its reactivity.

6-amino-3-butylpyrimidine-2,4(1H,3H)-dione: Lacks the methyl group, altering its steric properties.

Uniqueness

6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of all three functional groups (amino, butyl, and methyl), which confer distinct chemical and biological properties. This combination of groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

6-Amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit a variety of pharmacological properties, making them subjects of interest in medicinal chemistry and drug development.

- Molecular Formula : C₇H₁₁N₃O₂

- Molecular Weight : 169.18 g/mol

- CAS Number : 2434-53-9

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors, influencing metabolic pathways relevant to disease processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains in vitro. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest it may induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its effects on key signaling pathways involved in cell cycle regulation.

Case Study:

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The compound was shown to activate caspase pathways indicative of apoptosis.

Neuroprotective Effects

Emerging evidence suggests that this pyrimidine derivative may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in synaptic clefts. This action could have implications for treating neurodegenerative diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against biological targets.

Table: SAR Analysis of Pyrimidine Derivatives

| Substituent Position | Effect on Activity | Comments |

|---|---|---|

| 2-position | Increased antibacterial activity | Enhances binding affinity |

| 4-position | Modulates anticancer effects | Alters cell cycle interaction |

| 5-position | Reduces neuroprotective effect | May lead to off-target effects |

Eigenschaften

CAS-Nummer |

133657-31-5 |

|---|---|

Molekularformel |

C9H15N3O2 |

Molekulargewicht |

197.23 g/mol |

IUPAC-Name |

6-amino-3-butyl-1-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H15N3O2/c1-3-4-5-12-8(13)6-7(10)11(2)9(12)14/h6H,3-5,10H2,1-2H3 |

InChI-Schlüssel |

AVIXCRCAXIJJFY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN1C(=O)C=C(N(C1=O)C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.